molecular formula C14H20N2OS B14947114 N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide

N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide

Cat. No.: B14947114
M. Wt: 264.39 g/mol
InChI Key: JXTAJQWESOLPLD-UHFFFAOYSA-N
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Description

N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a carbothioamide group attached to the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide typically involves the reaction of piperidine derivatives with benzyl halides and thiourea. One common method is the nucleophilic substitution reaction where piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine. This intermediate is then reacted with formaldehyde and hydrogen sulfide to introduce the hydroxymethyl and carbothioamide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. The benzyl group provides good binding affinity to catalytic sites of enzymes, while the piperidine ring interacts with various receptors. The hydroxymethyl and carbothioamide groups contribute to the compound’s overall stability and reactivity. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-hydroxypiperidine: Lacks the carbothioamide group but shares the benzyl and hydroxymethyl groups.

    N-benzyl-3-(hydroxymethyl)piperidine-1-carboxylate: Contains a carboxylate group instead of a carbothioamide group.

    N-benzyl-3-(hydroxymethyl)piperidine-1-carbamide: Contains a carbamide group instead of a carbothioamide group.

Uniqueness

N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C14H20N2OS/c17-11-13-7-4-8-16(10-13)14(18)15-9-12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2,(H,15,18)

InChI Key

JXTAJQWESOLPLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=S)NCC2=CC=CC=C2)CO

Origin of Product

United States

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